Plasma Stability Enhancement: D-Tyr(Et)-Containing Peptides vs. Native L-Tyrosine Sequence
Peptides synthesized with O-ethyl-D-tyrosine [D-Tyr(Et)] exhibit significantly enhanced plasma stability compared to natural L-tyrosine-containing sequences. In a head-to-head evaluation of neurotensin (NT) C-terminal hexapeptide analogues, compounds containing D-Tyr(Et) at position 11 (NT5, NT6, and NT8) demonstrated remarkably higher stability in human plasma assays relative to the native NT peptide [1]. The natural peptide NT has a short half-life due to proteolytic degradation at its C-terminal region, which was substantially mitigated by the incorporation of the D-Tyr(Et) residue [1].
| Evidence Dimension | Plasma stability / resistance to proteolytic degradation |
|---|---|
| Target Compound Data | D-Tyr(Et)-containing NT analogues (NT5, NT6, NT8) exhibited remarkably higher stability |
| Comparator Or Baseline | Native neurotensin (NT) containing L-tyrosine at position 11 |
| Quantified Difference | Remarkably higher stability (qualitative assessment; exact half-life fold-change values not numerically reported in abstract) |
| Conditions | Human plasma stability assay; NT analogues with D-Tyr(Et) at position 11 evaluated against native NT sequence |
Why This Matters
For researchers developing peptide therapeutics where short in vivo half-life is a primary limitation, Fmoc-O-ethyl-D-tyrosine provides a validated building block for engineering metabolic stability that cannot be achieved using standard L-tyrosine or unmodified D-tyrosine derivatives.
- [1] Magafa, V., et al. (2019). Novel stable analogues of the neurotensin C-terminal hexapeptide containing unnatural amino acids. Amino Acids, 51, 1009–1022. View Source
